7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane
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Overview
Description
Chemical Reactions Analysis
The “2,4-Dinitrophenoxy” group is likely to be reactive due to the presence of the nitro groups, which are electron-withdrawing and can activate the benzene ring towards electrophilic aromatic substitution . The “dodecafluoroheptane” part, being a perfluorocarbon, is likely to be quite inert .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the nature of the bond between the “2,4-Dinitrophenoxy” and “dodecafluoroheptane” parts .Scientific Research Applications
Fluoroalkylether Substances in Environmental and Biomonitoring Samples
Research on fluoroalkylether compounds, including F-53B, Gen-X, ADONA, and other ether-PFAS, has focused on their environmental occurrence, fate, and effects compared to legacy PFAS such as PFOA and PFOS. These studies are crucial for understanding the impact of such compounds on environmental and human health, leading to better management and regulation strategies. The advancements in analytical methods have significantly contributed to the detection and quantification of these compounds in various matrices, highlighting the need for continuous monitoring and assessment of their toxicological profiles (Munoz et al., 2019).
Surface Tensions of Perfluorocarbon-Containing Mixtures
The study of surface tensions in binary liquid mixtures near critical endpoints, especially those containing perfluorocarbons, provides insights into the physicochemical properties of these mixtures. This research is essential for applications in material science and chemical engineering, where understanding the interfacial behaviors of mixtures is critical for process optimization and material design. The differentiation between usual and unusual mixtures based on the volatility and surface tension of components adds a layer of complexity to the study of such systems (McLure et al., 1998).
Wastewater Treatment in the Pesticide Industry
The treatment of high-strength wastewater from the pesticide production industry, containing various toxic pollutants, is a significant area of research. The combination of biological processes and granular activated carbon has been explored for the removal of recalcitrant compounds from such wastewaters. This research is crucial for minimizing the environmental impact of pesticide production and ensuring the safety of water sources. It highlights the potential of advanced treatment methods to achieve high-quality effluents, complying with regulatory standards (Goodwin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F12N2O5/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)4-32-7-2-1-5(26(28)29)3-6(7)27(30)31/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINBCMXPOAFIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptoxy)-2,4-dinitrobenzene |
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